molecular formula C3H5ClF3NO2S B3045293 N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride CAS No. 104468-13-5

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

Cat. No.: B3045293
CAS No.: 104468-13-5
M. Wt: 211.59 g/mol
InChI Key: GSWQBHLLDZEMBB-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is an organosulfur compound that contains a sulfamoyl chloride functional group. This compound is of interest due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a sulfamoyl chloride group. These features make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

N-methyl-N-(2,2,2-trifluoroethyl)amine+chlorosulfonic acidN-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl\text{N-methyl-N-(2,2,2-trifluoroethyl)amine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-(2,2,2-trifluoroethyl)amine+chlorosulfonic acid→N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Sulfonic acid: Formed through hydrolysis.

    N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide: Formed through reduction.

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biological studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Material science: It is employed in the development of fluorinated materials with unique properties, such as increased chemical resistance and thermal stability.

    Medicinal chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting enzymes and receptors.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 2,2,2-Trifluoroethylamine
  • N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide

Uniqueness

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfamoyl chloride group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions. These features make it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF3NO2S/c1-8(11(4,9)10)2-3(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWQBHLLDZEMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544554
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-13-5
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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